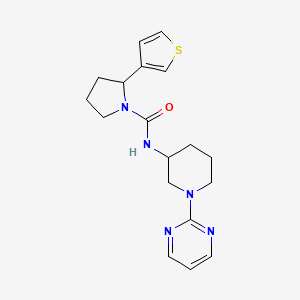![molecular formula C14H18F3N3O3S B6953707 N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6953707.png)
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and pyridine intermediates. Common synthetic routes include:
Cyclopentyl Intermediate Preparation: This step often involves the functionalization of cyclopentane through reactions such as halogenation, followed by substitution with methanesulfonamide.
Pyridine Intermediate Preparation: The pyridine ring is typically functionalized with a trifluoromethyl group through radical trifluoromethylation reactions.
Coupling Reactions: The final step involves coupling the cyclopentyl and pyridine intermediates under conditions that promote the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-24(22,23)19-8-9-4-2-6-11(9)20-13(21)12-10(14(15,16)17)5-3-7-18-12/h3,5,7,9,11,19H,2,4,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDQBUZJYUEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCC1NC(=O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]pentane-1,4-dione](/img/structure/B6953626.png)
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione](/img/structure/B6953633.png)

![2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B6953644.png)

![7-[3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6953664.png)
![[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone](/img/structure/B6953671.png)


![2-[2-(Cyclohexen-1-yl)ethylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B6953697.png)
![N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6953714.png)
![2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B6953723.png)

![3-(Cyclopropylmethyl)-1-[3-(trifluoromethyl)pyridine-4-carbonyl]imidazolidin-4-one](/img/structure/B6953735.png)
